4,7-Dimethyl-2-(pyridin-2-yl)indoline
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Overview
Description
4,7-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with two methyl groups at positions 4 and 7, and a pyridin-2-yl group at position 2. This compound is part of the indole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(pyridin-2-yl)indoline typically involves the reaction of 2-(pyridin-2-yl)acetonitrile with appropriate reagents under controlled conditions. One common method includes the use of selenium dioxide as an oxidizing agent . The reaction is carried out in ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dimethyl-2-(pyridin-2-yl)indoline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
Indolizine: A nitrogen-containing heterocycle with potential biological activities and applications in material science.
2-Methylindole: A simple indole derivative with various chemical and biological properties.
Uniqueness
4,7-Dimethyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-6-7-11(2)15-12(10)9-14(17-15)13-5-3-4-8-16-13/h3-8,14,17H,9H2,1-2H3 |
InChI Key |
XCJMFKBKMFOXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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